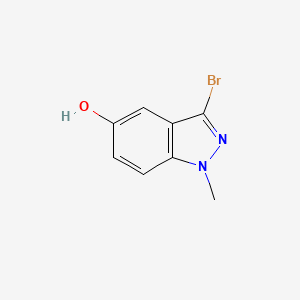

3-Bromo-1-methyl-1H-indazol-5-ol

Description

Historical Trajectory and Contemporary Significance of Indazoles in Chemical Sciences

The study of indazoles dates back to the 19th century, with Emil Fischer first defining the structure as a pyrazole (B372694) ring fused with a benzene (B151609) ring. researchgate.net Initially, research focused on the fundamental synthesis and reactivity of this novel heterocyclic system. researchgate.net Over the decades, the significance of indazoles has grown exponentially, driven by the discovery of their wide-ranging biological activities. pnrjournal.com

In contemporary chemical sciences, indazole derivatives are at the forefront of drug discovery and development. nih.govmdpi.com They form the core of several FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory agents like Benzydamine, anti-emetics such as Granisetron used in chemotherapy, and a variety of kinase inhibitors for cancer treatment like Axitinib and Pazopanib. nih.govpnrjournal.com The continued exploration of indazole chemistry promises the development of new therapeutic agents for a multitude of diseases. nih.govnih.gov

Fundamental Heterocyclic Architecture of the Indazole System

The foundational structure of indazole is a bicyclic aromatic heterocycle with the chemical formula C₇H₆N₂. researchgate.netnih.gov It consists of a benzene ring fused to a pyrazole ring. nih.govwikipedia.org This fusion results in a ten π-electron aromatic system, which imparts significant stability to the molecule. researchgate.net The presence and position of the two nitrogen atoms in the five-membered pyrazole ring allow for various points of substitution, leading to a vast library of derivatives with distinct chemical and physical properties. researchgate.net The planarity of the indazole ring system is a key feature influencing its interaction with biological macromolecules. researchgate.net

Tautomeric Equilibria within Indazoles: 1H- and 2H-Indazole Manifestations

A critical aspect of indazole chemistry is the phenomenon of annular tautomerism, where a proton can reside on either of the two nitrogen atoms in the pyrazole ring. researchgate.net This gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net

1H-Indazole : In this form, the hydrogen atom is attached to the nitrogen at position 1. This tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govresearchgate.netchemicalbook.com Theoretical calculations have shown the 1H-tautomer to be more stable than the 2H-tautomer by approximately 2.3 kcal/mol. chemicalbook.comaustinpublishinggroup.com

2H-Indazole : Here, the hydrogen atom is located on the nitrogen at position 2. While less stable than the 1H form, 2H-indazoles can be synthesized and have been shown to possess significant biological activities. researchgate.netchemicalbook.com The stability of the 2H-tautomer can be influenced by substitution patterns and the surrounding chemical environment, with some derivatives existing predominantly in the 2H form. nih.gov

A third, less common tautomer, 3H-indazole, is generally not favored. chemicalbook.com The tautomeric equilibrium is a crucial consideration in the synthesis and biological activity of indazole derivatives, as the position of the substituent on the nitrogen atom can significantly impact the molecule's properties. nih.gov

Overview of Research Directions for Substituted Indazole Derivatives in Chemical Biology and Material Science

The versatility of the indazole scaffold has led to its exploration in numerous scientific disciplines, particularly in chemical biology and material science.

In chemical biology , research is heavily focused on the design and synthesis of indazole derivatives as therapeutic agents. nih.govmdpi.com Key areas of investigation include:

Anticancer Agents : A significant number of indazole-based compounds are being investigated as inhibitors of various protein kinases, which are crucial for cancer cell growth and proliferation. nih.govnih.govnih.gov

Anti-inflammatory Drugs : The anti-inflammatory properties of indazoles are well-established, with ongoing research aimed at developing more potent and selective non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

Neurological Disorders : Indazole derivatives are being explored for the treatment of neurodegenerative diseases and psychiatric disorders due to their ability to interact with various receptors in the central nervous system. nih.govaustinpublishinggroup.com

Antimicrobial and Antiviral Agents : Researchers are also investigating the potential of indazoles to combat infectious diseases, including bacterial, fungal, and viral infections like HIV. nih.govresearchgate.net

In the field of material science , the unique photophysical and electronic properties of indazoles make them attractive candidates for the development of novel materials. researchgate.net Research in this area includes:

Organic Light-Emitting Diodes (OLEDs) : The aromatic nature and tunable electronic properties of indazole derivatives are being harnessed to create new materials for more efficient and durable OLEDs.

Sensors : The ability of the indazole ring system to interact with various ions and molecules is being utilized to develop chemosensors for environmental and biological monitoring.

Organic Photovoltaics : The electron-rich nature of the indazole scaffold is being explored in the design of new organic materials for solar energy conversion.

Interactive Data Tables

Properties of Indazole Tautomers

| Property | 1H-Indazole | 2H-Indazole | Reference |

| Relative Stability | More stable | Less stable | nih.govresearchgate.netchemicalbook.com |

| Energy Difference | - | ~2.3 kcal/mol higher than 1H | chemicalbook.comaustinpublishinggroup.com |

| Basicity | Weaker base | Stronger base | chemicalbook.com |

Selected Biologically Active Indazole Derivatives

| Compound Name | Therapeutic Area | Mechanism of Action | Reference |

| Benzydamine | Anti-inflammatory | NSAID | wikipedia.org |

| Granisetron | Anti-emetic | 5-HT3 receptor antagonist | nih.govaustinpublishinggroup.com |

| Axitinib | Anticancer | Tyrosine kinase inhibitor | nih.govpnrjournal.com |

| Pazopanib | Anticancer | Tyrosine kinase inhibitor | nih.govpnrjournal.com |

| Niraparib | Anticancer | PARP inhibitor | nih.gov |

| Entrectinib | Anticancer | ALK, ROS1, and TRK inhibitor | nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2O |

|---|---|

Molecular Weight |

227.06 g/mol |

IUPAC Name |

3-bromo-1-methylindazol-5-ol |

InChI |

InChI=1S/C8H7BrN2O/c1-11-7-3-2-5(12)4-6(7)8(9)10-11/h2-4,12H,1H3 |

InChI Key |

KHBVNMPTBHFIPM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)O)C(=N1)Br |

Origin of Product |

United States |

Strategic Chemical Synthesis of 3 Bromo 1 Methyl 1h Indazol 5 Ol and Its Structural Analogues

Advanced Retrosynthetic Analysis of 3-Bromo-1-methyl-1H-indazol-5-ol

A retrosynthetic approach to this compound reveals several key disconnections. The primary disconnection is at the N1-methyl bond, suggesting a late-stage methylation of a 3-bromo-1H-indazol-5-ol precursor. Further disconnection of the C3-bromo bond points to a regioselective bromination of a 1-methyl-1H-indazol-5-ol intermediate. The core indazole ring can be conceptually disassembled through various strategies, most commonly involving the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. This often starts from appropriately substituted anilines or other aromatic precursors.

For instance, one common retrosynthetic pathway begins with the disconnection of the N-N bond, leading back to a substituted 2-aminobenzaldehyde (B1207257) or a related derivative. An alternative strategy involves the formation of the C3-N2 bond, starting from a phenylhydrazine (B124118) derivative. The hydroxyl group at the C5 position can be introduced early in the synthesis on the benzene ring of the precursor or can be revealed from a methoxy (B1213986) group via demethylation.

Methodologies for Constructing the Core Indazole Ring System

The construction of the indazole core is a critical step in the synthesis of this compound and its analogues. Various methodologies have been developed to achieve this, primarily categorized into cyclization reactions and transition metal-catalyzed annulations.

Cyclization Reactions for Indazole Formation

Cyclization reactions are a cornerstone of indazole synthesis. These methods typically involve the formation of the pyrazole ring onto a pre-existing benzene ring.

From o-Toluidines: A classical approach involves the diazotization of an o-toluidine (B26562) derivative, followed by an intramolecular cyclization where the newly formed diazonium group reacts with the adjacent methyl group to form the indazole ring. chemicalbook.com

From o-Halobenzaldehydes or Ketones: The condensation of o-halobenzaldehydes or ketones with hydrazine (B178648) can yield 1H-indazoles. For example, o-fluorobenzaldehyde can react with hydrazine under heating to form the indazole core. chemicalbook.comthieme-connect.de

From Isatin (B1672199): 1H-Indazole-3-carboxylic acid can be synthesized from isatin through ring opening to an aminophenylglyoxylic acid, followed by diazotization and reductive cyclization. chemicalbook.com

From 2-Formyl Dialkylanilines: A newer method utilizes 2-formyl dialkylanilines, which react with hydroxylamine (B1172632) to form fused tricyclic pyridazino[1,2-a]indazolium ring systems. This involves an N-N bond forming reaction. nih.gov

From 2-Aminophenones: A metal-free, one-pot reaction of 2-aminophenones with hydroxylamine derivatives provides a mild and efficient route to indazoles with broad functional group tolerance. organic-chemistry.org

| Starting Material | Reagents | Key Transformation | Reference |

| o-Toluidine | NaNO₂, Acetic Acid | Diazotization and cyclization | chemicalbook.com |

| o-Fluorobenzaldehyde | Hydrazine | Condensation and cyclization | chemicalbook.comthieme-connect.de |

| Isatin | 1. Alkali 2. Diazotization 3. Reduction | Ring opening, diazotization, and reductive cyclization | chemicalbook.com |

| 2-Formyl dialkylanilines | Hydroxylamine hydrochloride | N-N bond formation and cyclization | nih.gov |

| 2-Aminophenones | Hydroxylamine derivatives | Metal-free one-pot synthesis | organic-chemistry.org |

| 4-Bromo-2-methylaniline | Acetic anhydride (B1165640), Potassium acetate, Isoamyl nitrite (B80452) | Acetylation, diazotization, and cyclization | |

| 2-Fluoro-5-bromobenzaldehyde | Formylhydrazine, then base and reducing agent | Condensation, cyclization, and reduction | google.com |

Transition Metal-Catalyzed Annulations

Transition metal-catalyzed reactions offer powerful and versatile methods for constructing the indazole ring system, often with high regioselectivity and efficiency.

Palladium-Catalyzed Arylation: A two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org

Copper-Catalyzed Coupling: CuI-catalyzed coupling of N-acyl-N'-substituted hydrazines with aryl iodides can lead to N-acyl-N',N'-disubstituted hydrazines. These can then react with 2-bromoarylcarbonylic compounds in the presence of a ligand like 4-hydroxy-L-proline to form 1-aryl-1H-indazoles. organic-chemistry.org

[3+2] Annulation with Arynes: The indazole skeleton can be constructed via a [3+2] annulation approach using arynes (generated in situ from o-silylaryl triflates) and hydrazones or diazo compounds. organic-chemistry.orgorgsyn.org This method allows for the synthesis of various substituted indazoles.

| Catalyst/Metal | Starting Materials | Key Transformation | Reference |

| Palladium | 2-Bromobenzonitriles, Benzophenone hydrazone | Arylation followed by deprotection/cyclization | organic-chemistry.org |

| Copper(I) iodide | N-acyl-N'-substituted hydrazines, Aryl iodides, 2-Bromoarylcarbonylic compounds | N-N coupling followed by intramolecular cyclization | organic-chemistry.org |

| (in situ aryne generation) | o-Silylaryl triflates, Hydrazones/Diazo compounds | [3+2] Cycloaddition | organic-chemistry.orgorgsyn.org |

Regioselective Functionalization: Bromination at the C3 Position

The introduction of a bromine atom specifically at the C3 position of the indazole ring is a crucial step in the synthesis of the target molecule. This functionalization is typically achieved through electrophilic substitution, where the electron-rich nature of the indazole ring directs the incoming electrophile.

Electrophilic Bromination Protocols

Electrophilic bromination is a common method for introducing a bromine atom onto the indazole ring. The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the regioselective bromination of indazoles at the C3 position. chim.it The reaction can be carried out in various solvents such as acetonitrile, dichloromethane, or chloroform. chim.it

Bromine (Br₂): Elemental bromine can also be used as a brominating agent. For instance, the bromination of 5-nitro-1H-indazole with a bromine solution in DMF has been reported to give 3-bromo-5-nitro-1H-indazole in high yield. google.com While effective, the use of Br₂ can sometimes lead to the formation of polybrominated products and is considered less environmentally friendly. nih.gov

| Brominating Agent | Substrate | Conditions | Product | Yield | Reference |

| N-Bromosuccinimide (NBS) | 2-(m-tolyl)-2H-indazole | Dichloromethane | 3-Bromo-2-(m-tolyl)-2H-indazole | High | nih.gov |

| Bromine (Br₂) | 5-Nitro-1H-indazole | DMF, -5 °C to 40 °C | 3-Bromo-5-nitro-1H-indazole | 95% | google.com |

Directed Bromination Techniques

To enhance regioselectivity, directed bromination techniques can be employed. These methods utilize a directing group to position the brominating agent at the desired C3 position. While less common for simple indazoles, this strategy is valuable for more complex substrates where multiple reactive sites exist.

In some cases, the inherent electronic properties of the indazole ring system, particularly when appropriately substituted, can direct the bromination to the C3 position without the need for an external directing group. For instance, the presence of an electron-donating group at the C5 position can further activate the C3 position towards electrophilic attack.

N1-Methylation Protocols for the Indazole Nitrogen

The regioselective alkylation of the indazole nitrogen is a critical step in the synthesis of many biologically active compounds. The indazole ring possesses two nitrogen atoms, N1 and N2, and direct alkylation often leads to a mixture of N1 and N2-alkylated products. beilstein-journals.orgresearchgate.net The ratio of these products is influenced by the reaction conditions, the nature of the substituents on the indazole ring, and the alkylating agent used. researchgate.netnih.gov

Direct N-methylation of the indazole core is a straightforward approach, though it frequently suffers from a lack of regioselectivity. nih.gov Standard conditions for direct alkylation, such as using an alkyl halide in the presence of a base like sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), can produce a mixture of N1 and N2 isomers. nih.govnih.gov For instance, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide in the presence of NaH in DMF yielded a mixture of the N1 and N2 substituted products. nih.gov

However, high N1-selectivity can be achieved under specific conditions. The use of NaH in THF has been shown to favor N1-alkylation for a range of substituted indazoles. nih.govbeilstein-journals.org This selectivity is thought to arise from the coordination of the sodium cation with the N2-nitrogen and a nearby electron-rich group on the indazole ring, sterically hindering alkylation at the N2 position. nih.gov The choice of the alkylating agent also plays a crucial role; for example, using methyl 2,2,2-trichloroacetimidate can lead to regioselective methylation. researchgate.net

A thermodynamically driven approach has also been developed to achieve high N1-selectivity. This method involves a two-step process of enamine condensation with an aldehyde followed by hydrogenation, which has shown exclusive N1 selectivity. nih.gov

Table 1: Comparison of Direct N1-Methylation Methodologies

| Method | Reagents and Conditions | Selectivity | Notes |

|---|---|---|---|

| Standard Alkylation | Alkyl halide, NaH, DMF/THF | Mixture of N1 and N2 isomers | Common but often unselective. nih.govnih.gov |

| NaH in THF | Alkyl bromide, NaH, THF | High N1-selectivity | Particularly effective for indazoles with C-3 electron-withdrawing groups. nih.govbeilstein-journals.org |

| Thermodynamic Control | Aldehyde, then hydrogenation | Exclusive N1-selectivity | Two-step process involving enamine formation. nih.gov |

| Methyl 2,2,2-trichloroacetimidate | Methyl 2,2,2-trichloroacetimidate | Regioselective | Offers an alternative for specific methylation. researchgate.net |

To overcome the challenge of regioselectivity in direct alkylation, a common strategy involves the use of a protecting group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for nitrogen-containing heterocycles like indazole. total-synthesis.comjocpr.com The Boc group can be introduced onto the indazole nitrogen, typically at the more thermodynamically stable N1 position, to block it from reacting.

The synthesis of N-Boc protected indazoles can be achieved by reacting the indazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.com Once the N1 position is protected, subsequent reactions can be directed to other positions on the indazole ring. However, for N1-methylation, a different strategy is employed. The protecting group is used to direct the methylation to the desired nitrogen.

A powerful strategy involves the use of a Boc protecting group in conjunction with cross-coupling reactions. For instance, a 3-iodo-N-Boc indazole derivative can undergo a Suzuki cross-coupling reaction, followed by deprotection of the Boc group to yield the NH-indazole. nih.gov This free NH-indazole can then be selectively methylated at the N1 position.

Deprotection of the Boc group is a crucial step. While it is typically removed under acidic conditions, methods for its removal under neutral or basic conditions have also been developed, which can be advantageous when acid-sensitive functional groups are present in the molecule. total-synthesis.comarkat-usa.org For example, thermal deprotection has been shown to be a clean method for removing the Boc group from borylated heteroarenes. nih.gov

Table 2: Boc-Protection and Deprotection Strategies for Indazole

| Step | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | To block a nitrogen atom from reacting. | total-synthesis.com |

| Deprotection (Acidic) | Trifluoroacetic acid (TFA) or HCl | To remove the Boc group. | total-synthesis.com |

| Deprotection (Basic/Neutral) | NaBH₄ in EtOH, NaOMe, or heat | To remove the Boc group under milder conditions. | arkat-usa.orgnih.gov |

Introduction of the C5-Hydroxyl Functionality

The introduction of a hydroxyl group at the C5 position of the indazole ring is another key synthetic transformation. This can be achieved through various methods, including the conversion of a precursor moiety or through direct oxidative functionalization.

A common and well-established method for introducing a hydroxyl group onto an aromatic ring is through the diazotization of a primary amino group, followed by hydrolysis of the resulting diazonium salt. This process, known as the Sandmeyer reaction or a related variant, can be applied to the synthesis of hydroxyl-indazoles from their amino-indazole precursors. The 5-amino-indazole can be treated with a nitrite source, such as sodium nitrite, in the presence of a strong acid to form the diazonium salt, which is then heated in an aqueous solution to yield the 5-hydroxy-indazole.

Another approach involves the demethylation of a methoxy-substituted indazole. For example, a 5-methoxy-indazole can be converted to the corresponding 5-hydroxy derivative using reagents like boron tribromide (BBr₃) or by microwave-assisted demethylation. nih.gov

Direct oxidative functionalization of a C-H bond to a C-OH group on the indazole ring is a more modern and atom-economical approach. While specific examples for the direct C5-hydroxylation of 3-bromo-1-methyl-1H-indazole are not prevalent in the provided search results, general methods for the oxidation of aromatic C-H bonds exist and could potentially be adapted. These methods often involve the use of strong oxidizing agents or transition-metal catalysts. However, controlling the regioselectivity of such reactions can be challenging.

General Functionalization Strategies for Indazole Derivatives

The indazole scaffold is a versatile platform for further functionalization, allowing for the introduction of a wide array of substituents to modulate the biological activity of the molecule. scilit.comnih.gov Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for the functionalization of the indazole ring. researchgate.netmdpi.com

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are widely used to form new carbon-carbon and carbon-nitrogen bonds at various positions of the indazole core. nih.govscilit.com For example, a bromo-substituted indazole, such as this compound, serves as an excellent substrate for Suzuki coupling with a variety of boronic acids to introduce aryl or heteroaryl groups at the C3 position. nih.gov

C-H functionalization has emerged as a powerful strategy for the direct introduction of functional groups onto the indazole ring without the need for pre-functionalized starting materials. bits-pilani.ac.in Rhodium-catalyzed C-H activation and annulation reactions have been developed for the synthesis of complex indazole-based architectures. mdpi.com These methods offer a high degree of efficiency and atom economy.

Furthermore, the indazole ring can undergo electrophilic substitution reactions, although the regioselectivity can be influenced by the existing substituents and the reaction conditions.

Table 3: Common Functionalization Reactions for Indazoles

| Reaction Type | Position(s) | Reagents/Catalysts | Purpose |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C3, C5, etc. (from halo-precursors) | Pd catalyst, boronic acid/ester | C-C bond formation (arylation, etc.). nih.gov |

| Buchwald-Hartwig Amination | C3, C5, etc. (from halo-precursors) | Pd catalyst, amine | C-N bond formation. nih.gov |

| C-H Activation/Functionalization | Various C-H bonds | Rh, Pd, or other transition metal catalysts | Direct introduction of functional groups. mdpi.combits-pilani.ac.in |

| Photochemical Rearrangement | Ring transformation | UV light | Conversion of indazoles to benzimidazoles. researchgate.net |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Direct Arylation)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing a versatile platform for the synthesis of complex molecules from bromo-indazole precursors.

The Suzuki-Miyaura coupling reaction, in particular, has been extensively utilized for the arylation of bromoindazoles. This reaction typically involves the coupling of a bromo-indazole with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, various 3-aryl-1H-indazol-5-amine derivatives have been synthesized in good to excellent yields via a microwave-assisted Suzuki-Miyaura cross-coupling of free (NH) 3-bromo-indazol-5-amine with arylboronic acids. researchgate.net The optimal conditions for this transformation were found to be a combination of Pd(OAc)₂ as the catalyst, RuPhos as the ligand, and K₃PO₄ as the base in a dioxane/H₂O solvent system. researchgate.net Another study demonstrated the successful Suzuki-Miyaura coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in dimethoxyethane, yielding the corresponding 5-heteroaryl-indazoles. nih.gov

The versatility of the Suzuki-Miyaura reaction is further highlighted in the synthesis of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (B7961172) derivatives from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. rsc.orgscispace.com This microwave-assisted reaction employed a tandem catalyst system of XPhosPdG2/XPhos to effectively couple a wide range of aryl and heteroaryl boronic acids, preventing debromination side reactions. rsc.orgscispace.com Similarly, a regioselective C7-bromination of 4-substituted 1H-indazoles followed by a Suzuki-Miyaura reaction has been developed to synthesize novel C7-arylated 4-substituted 1H-indazoles. rsc.org

Direct arylation offers an alternative, more atom-economical approach to C-H functionalization, avoiding the pre-functionalization required for traditional cross-coupling reactions. A notable example is the direct C7-arylation of indazoles with iodoaryls using Pd(OAc)₂ as the catalyst, 1,10-phenanthroline (B135089) as the ligand, and K₂CO₃ as the base in refluxing DMA. researchgate.net Furthermore, a palladium-catalyzed direct C3 arylation of 1H-indazole has been achieved in water as a solvent, using a low loading of Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%). nih.gov This method proved effective for coupling various iodoaryl derivatives with 1H-indazole, yielding C3-arylated products with regioselectivity. nih.gov

While specific examples for the Negishi coupling of this compound were not prominently detailed in the searched literature, the principles of this reaction, which involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, are well-established and represent a viable strategy for the functionalization of this scaffold.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromo-Indazole Derivatives

| Bromo-Indazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent | researchgate.net |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.gov |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl and heteroaryl boronic acids | XPhosPdG2 / XPhos | Not specified | Not specified | Not specified | rsc.orgscispace.com |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | Moderate to Good | rsc.org |

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and efficient strategy for the synthesis and modification of heterocyclic compounds like indazoles, offering a more sustainable alternative to traditional cross-coupling methods. nih.gov These reactions proceed by the direct activation of a carbon-hydrogen bond, bypassing the need for pre-installed functional groups such as halogens or organometallic moieties.

Recent advancements have demonstrated the utility of transition-metal catalysis, particularly with rhodium and palladium, in achieving regioselective C-H functionalization of the indazole core. For example, a novel methodology for the synthesis of 2,3-dihydro-1H-indazoles has been reported via the oxidative olefination of 1,2-disubstituted arylhydrazines with alkenes through a Rh(III)-catalyzed C(sp²)-H bond functionalization, followed by an intramolecular aza-Michael transformation. nih.gov This method exhibits good tolerance to various functional groups, including bromo and chloro substituents, allowing for further synthetic modifications. nih.gov

Palladium-catalyzed direct arylation has also been successfully applied to the C3 position of 1H-indazoles. nih.gov A procedure utilizing a low catalyst loading of Pd(OAc)₂ with PPh₃ as a ligand in water has been developed for the C3 arylation of 1H-indazole with various iodoaryl derivatives. nih.gov This "on water" protocol represents a greener approach to the synthesis of C3-arylated indazoles. nih.gov Similarly, direct C7-arylation of indazoles has been achieved with iodoaryls using a Pd(OAc)₂ catalyst and 1,10-phenanthroline as a ligand. researchgate.net

The functionalization of the indazole ring with aromatic heterocycles has also been explored. For instance, the direct C-5 arylation of 1-methyl-1H-imidazole with aryl bromides has been achieved using a ligandless palladium catalyst promoted by benzoic acid in anisole. preprints.org While not directly involving an indazole, this methodology demonstrates the potential for direct C-H arylation of related nitrogen-containing heterocycles.

Table 2: Examples of C-H Functionalization of Indazole and Related Heterocycles

| Substrate | Reagent | Catalyst System | Reaction Type | Position Functionalized | Reference |

|---|---|---|---|---|---|

| 1,2-disubstituted arylhydrazines | Alkenes | Rh(III) catalyst | Oxidative Olefination/Intramolecular aza-Michael | - (forms 2,3-dihydro-1H-indazoles) | nih.gov |

| 1H-indazole | Iodoaryl derivatives | Pd(OAc)₂ / PPh₃ | Direct C3 Arylation | C3 | nih.gov |

| Indazoles | Iodoaryls | Pd(OAc)₂ / 1,10-phenanthroline | Direct C7 Arylation | C7 | researchgate.net |

| 1-methyl-1H-imidazole | Aryl bromides | Ligandless Palladium / Benzoic Acid | Direct C-5 Arylation | C5 | preprints.org |

Electrochemical Synthesis and Functionalization

Electrochemical methods are gaining prominence as a green and efficient tool for the synthesis and functionalization of organic molecules, including heterocyclic systems like indazoles. researchgate.netnih.gov These techniques offer advantages such as mild reaction conditions, high selectivity, and the avoidance of harsh chemical oxidants or reductants. researchgate.net

A significant development in this area is the selective electrochemical synthesis of 1H-indazoles and their N-oxides. nih.gov The outcome of the electrolysis is dependent on the cathode material used. A reticulated vitreous carbon cathode facilitates the selective synthesis of a wide range of 1H-indazole N-oxides. nih.gov These N-oxides are valuable intermediates that can undergo further diverse C-H functionalization reactions. nih.gov Conversely, using a zinc cathode leads to the deoxygenation of the electrosynthesis products to yield N-heteroaromatics through cathodic cleavage of the N-O bond via paired electrolysis. nih.gov This electrochemical protocol has a broad substrate scope, tolerating both electron-rich and electron-poor substrates, and has been applied to the late-stage functionalization of various bioactive molecules. nih.gov

Another novel electrochemical approach has been developed for the synthesis of 5-(1H-indol-3-yl) N-substituted-1,3,4-oxadiazole-2-amines. researchgate.net This method utilizes aliphatic and aromatic isothiocyanates as starting materials and employs a two-electrode system with a conductive working electrode (e.g., carbon) in a suitable electrolyte. researchgate.net The application of an electric potential drives the desired electrochemical transformations, leading to the formation of the target compounds in good yields. researchgate.net This method is noted for its wide functional group tolerance, allowing for the synthesis of a diverse library of compounds. researchgate.net

While direct electrochemical synthesis or functionalization of this compound was not explicitly found, the principles demonstrated in the synthesis of related indazole and indole (B1671886) derivatives strongly suggest the applicability of electrochemical methods for the targeted modification of this compound. The ability to perform selective oxidations, reductions, and C-H functionalizations under mild, electrochemically controlled conditions opens up new avenues for the strategic synthesis of novel this compound analogues.

Comprehensive Spectroscopic and Diffraction Based Characterization of 3 Bromo 1 Methyl 1h Indazol 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound in solution.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

A ¹H NMR spectrum would reveal the chemical environment of the hydrogen atoms in the molecule. The expected spectrum of 3-Bromo-1-methyl-1H-indazol-5-ol would show distinct signals for the methyl protons, the aromatic protons on the indazole ring system, and the hydroxyl proton. The chemical shifts (δ) of these protons would indicate their electronic environment, while the coupling constants (J) between adjacent protons would provide information about the connectivity of the atoms.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | N-CH₃ |

| Data not available | Data not available | Data not available | OH |

Carbon (¹³C) NMR for Core Skeleton Elucidation

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, providing crucial information for confirming the core indazole skeleton. The chemical shifts of the carbon atoms in the aromatic rings and the methyl group would be characteristic of their bonding and electronic environment.

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (ppm) | Assignment |

| Data not available | C (Aromatic) |

| Data not available | C (Aromatic) |

| Data not available | C (Aromatic) |

| Data not available | C (Aromatic) |

| Data not available | C (Aromatic) |

| Data not available | C (Aromatic) |

| Data not available | C-Br |

| Data not available | N-CH₃ |

Nitrogen (¹⁵N) NMR for Heteroatom Environment Determination

Hypothetical ¹⁵N NMR Data Table:

| Chemical Shift (ppm) | Assignment |

| Data not available | N1 |

| Data not available | N2 |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the precise molecular weight of this compound, which is calculated to be approximately 227.06 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C8H7BrN2O). The fragmentation pattern observed in the mass spectrum would provide valuable information about the compound's structure and stability, showing characteristic losses of fragments such as the bromine atom, methyl group, or parts of the ring system.

Hypothetical Mass Spectrometry Data:

| m/z | Interpretation |

| Data not available | [M]+ (Molecular Ion) |

| Data not available | Fragment Ion |

| Data not available | Fragment Ion |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Modes

Infrared spectroscopy would identify the characteristic vibrational modes of the functional groups present in the molecule. Key absorption bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic rings, and the C-Br stretch.

Hypothetical IR Spectroscopy Data Table:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| Data not available | O-H Stretch |

| Data not available | C-H Stretch (Aromatic) |

| Data not available | C-H Stretch (Aliphatic) |

| Data not available | C=C/C=N Stretch (Aromatic) |

| Data not available | C-O Stretch |

| Data not available | C-Br Stretch |

X-ray Crystallography for Definitive Solid-State Structural Elucidation and Intermolecular Interactions

Hypothetical Crystal Data Table:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Mechanistic Insights into the Chemical Reactivity and Transformations of 3 Bromo 1 Methyl 1h Indazol 5 Ol

Reactivity Profiles of the C3-Bromo Moiety

The bromine atom at the C3 position of the indazole ring is a key site for a variety of chemical transformations, most notably nucleophilic displacement and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement and Transition Metal-Catalyzed Transformations

The C3-bromo group of the indazole core is amenable to substitution by various nucleophiles. More significantly, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-indazole with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While specific studies on 3-Bromo-1-methyl-1H-indazol-5-ol are not extensively documented, the reactivity of similar bromo-indazoles is well-established. For instance, the Suzuki coupling of 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with various aryl boronic acids proceeds efficiently. ias.ac.in It is anticipated that this compound would undergo similar transformations to yield 3-aryl-1-methyl-1H-indazol-5-ol derivatives. The general mechanism involves the oxidative addition of the bromo-indazole to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-amino-indazole derivatives. The reaction typically involves the coupling of the bromo-indazole with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Below is a representative table of conditions for such transformations, based on analogous systems.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Yield (%) |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene | 70-95 |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 60-90 |

Susceptibility to Reductive Eliminations

The C3-bromo bond in this compound can also undergo reductive dehalogenation. This process removes the bromine atom and replaces it with a hydrogen atom, yielding 1-methyl-1H-indazol-5-ol. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, employing a palladium catalyst on a carbon support (Pd/C) with a hydrogen source like hydrogen gas or ammonium (B1175870) formate, is a common method. Another approach involves the use of iron-based bimetallic systems, which have been shown to be effective in the reductive dehalogenation of other brominated organic compounds. organic-chemistry.org

Chemical Behavior of the N1-Methyl Substituent

Stability and Potential for N-Demethylation Reactions

The N1-methyl group in this compound is generally stable under a wide range of reaction conditions, including those typically employed for modifications at the C3 and C5 positions. However, N-demethylation of N-methyl heterocyclic compounds can be achieved under specific and often harsh conditions. One reported method for the N-demethylation of tertiary amines involves quaternization with an alkylating agent followed by in situ treatment with a nucleophile like sodium sulfide (B99878) or potassium thioacetate. google.com While this has been applied to other N-methyl alkaloids, its applicability to the indazole system would require experimental verification. Another approach could involve oxidative demethylation, though this might compete with oxidation of the phenol (B47542) group.

Reactivity of the C5-Hydroxyl Functionality

The phenolic hydroxyl group at the C5 position is a versatile functional group that can readily participate in electrophilic modification reactions.

Electrophilic Modification Reactions (e.g., Etherification, Esterification)

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. The choice of base and solvent is crucial to control the regioselectivity, especially in the presence of the indazole nitrogen atoms.

Esterification: The C5-hydroxyl group can be acylated to form esters. This is typically achieved by reacting the indazole with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. Alternatively, Fischer-Speier esterification can be employed, which involves reacting the phenol with a carboxylic acid under acidic catalysis.

The following table summarizes typical conditions for these modifications.

| Reaction Type | Reagent | Base | Solvent |

| Etherification | Alkyl halide (e.g., CH₃I, C₂H₅Br) | NaH, K₂CO₃ | DMF, Acetonitrile |

| Esterification | Acyl chloride, Acid anhydride | Triethylamine, Pyridine | Dichloromethane, THF |

Hydrogen Bonding Network Formation

The molecular structure of this compound contains key functional groups capable of participating in significant hydrogen bonding. A hydrogen bond is a strong dipole-dipole interaction between an electron-deficient hydrogen atom and a lone pair of electrons on a highly electronegative atom, typically nitrogen, oxygen, or fluorine. khanacademy.orgyoutube.com These interactions can occur between separate molecules (intermolecular) or within different parts of the same molecule (intramolecular). khanacademy.orglibretexts.org

In this compound, the primary sites for hydrogen bonding are the hydroxyl (-OH) group at the C5 position and the nitrogen atom at the N2 position of the pyrazole (B372694) ring.

Hydrogen Bond Donor: The hydrogen atom of the hydroxyl group is electron-deficient due to its bond with the highly electronegative oxygen atom, making it a potent hydrogen bond donor. youtube.com

Hydrogen Bond Acceptors: The lone pairs of electrons on the hydroxyl oxygen and the N2 nitrogen atom can both act as hydrogen bond acceptors. youtube.com

This dual donor-acceptor capability allows for the formation of extensive intermolecular hydrogen bonding networks. Molecules of this compound can link together, with the hydroxyl group of one molecule forming a hydrogen bond with the N2 nitrogen or the hydroxyl oxygen of a neighboring molecule. This is analogous to the hydrogen-bonding patterns observed in other heterocyclic compounds containing hydroxyl groups, which often form chains or sheet-like structures in the solid state. nih.gov These extensive networks significantly influence the compound's physical properties, such as its melting point and solubility.

Oxidation Pathways of the Hydroxyl Group

The hydroxyl group on the benzene (B151609) ring of this compound imparts phenolic character to the molecule. Phenols are susceptible to oxidation, often proceeding through pathways that lead to the formation of quinone or quinone-like structures. While specific oxidation studies on this compound are not detailed in the available literature, the general mechanisms for phenol oxidation can be inferred.

Electrophilic and Nucleophilic Substitution on the Benzene Ring

The benzene portion of the indazole ring system can undergo substitution reactions, with the regioselectivity and reactivity dictated by the existing substituents.

Electrophilic Aromatic Substitution (EAS): In an electrophilic aromatic substitution reaction, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. dalalinstitute.commasterorganicchemistry.com The rate and position of the attack are governed by the electronic properties of the substituents already present on the ring. dalalinstitute.com For this compound, the primary directing group is the powerful activating hydroxyl (-OH) group at the C5 position.

Activating and Directing Effects: The -OH group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. nih.gov This significantly enhances the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. The positions ortho (C4 and C6) and para (C7) to the hydroxyl group are electronically enriched.

Considering the structure, the most probable sites for electrophilic attack are the C4 and C6 positions. The C7 position is sterically more hindered and electronically influenced by the pyrazole ring. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation would be expected to yield predominantly 4- and 6-substituted products. wvu.edu

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups, and a good leaving group. researchgate.netnih.gov The benzene ring in this compound is electron-rich due to the activating hydroxyl group. This makes the compound generally unreactive towards SNAr reactions under standard conditions. For SNAr to occur, further modification of the molecule, such as the introduction of a potent electron-withdrawing group like a nitro group onto the benzene ring, would be necessary.

Transformations Involving the Pyrazole Annulus (e.g., Cycloadditions, Ring-Opening Reactions)

The pyrazole ring of the indazole system possesses its own distinct reactivity, including cycloadditions and ring-opening reactions.

Cycloaddition Reactions: The synthesis of the indazole skeleton itself often involves [3+2] dipolar cycloaddition reactions. nih.govnih.govorganic-chemistry.org For a pre-formed indazole, participating in a cycloaddition would disrupt its aromaticity and is generally unfavorable unless under specific, high-energy conditions.

Ring-Opening Reactions: The indazole ring can be susceptible to ring-opening, particularly when substituted at the N1 position. It has been shown that N1-substituted indazoles can undergo an undesirable ring-opening isomerization in the presence of strong bases. acs.org This reaction proceeds via deprotonation at the C3 position, followed by a Kemp-type elimination to yield an o-aminobenzonitrile derivative. acs.org Since this compound is substituted with a methyl group at the N1 position, it is potentially susceptible to this base-induced ring-opening. The presence of the bromo group at C3, however, precludes deprotonation at that site. Ring-opening would therefore require cleavage of the C3-Br bond or an alternative mechanism.

Other ring-opening pathways have been documented, such as the oxidative ring-opening of 2H-indazoles to form azobenzene (B91143) derivatives researchgate.netacs.org or ring fission during the decarboxylation of certain indazole-3-carboxylic acids. publish.csiro.au These transformations highlight the potential for the pyrazole annulus to undergo significant structural changes under specific chemical conditions.

Electronic and Steric Influence of Substituents on Overall Molecular Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Bromo | C3 | Electron-withdrawing (inductive), weak deactivator of pyrazole ring. | Moderate bulk. | Increases the electrophilicity of the pyrazole ring. |

| Methyl | N1 | Weak electron-donating (hyperconjugation). | Provides steric hindrance around N1 and C7. | Blocks reactions at N1, directs further N-alkylation to N2. Its bulk can influence the approach of reagents to the C7 position. nih.gov |

| Hydroxyl | C5 | Strong electron-donating (resonance), strong activator of benzene ring. | Minimal bulk. | Strongly directs electrophilic attack to C4 and C6 positions on the benzene ring. nih.gov Increases the molecule's nucleophilicity. |

The combination of these effects creates a molecule with distinct reactive zones. The benzene ring is highly activated for electrophilic attack at positions C4 and C6 due to the dominant electron-donating hydroxyl group. The pyrazole ring is influenced by the electron-withdrawing bromo group and the N1-methyl group, which blocks one of the reactive nitrogen centers. DFT studies on related bromo-indazoles show that substituents significantly affect the partial charges on the ring nitrogens and carbons, which in turn dictates regioselectivity in reactions like alkylation. nih.govbeilstein-journals.org The HOMO-LUMO energy gap, a key indicator of chemical reactivity, is also modulated by these substituents, with electron-donating groups generally decreasing the gap and increasing reactivity. nih.govrsc.org

Computational Chemistry and in Silico Studies of 3 Bromo 1 Methyl 1h Indazol 5 Ol

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of molecules at the electronic level. For 3-Bromo-1-methyl-1H-indazol-5-ol, DFT would provide profound insights into its behavior and reactivity.

DFT calculations would elucidate the electronic landscape of this compound. Key parameters that would be determined include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The analysis would also generate an electrostatic potential map, visually representing the charge distribution across the molecule. This map would identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which is crucial for predicting how the molecule would interact with other chemical species. For instance, the nitrogen atoms of the indazole ring and the oxygen of the hydroxyl group are expected to be regions of high electron density, while the hydrogen of the hydroxyl group would be electron-deficient. The bromine and methyl substituents would further modulate this charge distribution.

Note: This table is illustrative and requires specific computational data for population.

The indazole scaffold can exhibit tautomerism, and the substituents on this compound introduce possibilities for different conformational isomers. Quantum mechanical calculations would be employed to determine the relative energies of these different forms.

For this specific molecule, the primary tautomeric considerations would involve the hydroxyl group at the 5-position, which could potentially exist in a keto form. DFT calculations would predict the energy difference between the -ol and the corresponding -one tautomer, thereby indicating the predominant species under various conditions. Generally, for phenolic compounds, the aromatic hydroxyl form is significantly more stable.

Furthermore, rotation around single bonds, such as the C-O bond of the hydroxyl group or the N-CH₃ bond, gives rise to different conformers. By calculating the potential energy surface as a function of these rotational angles, the most stable (lowest energy) conformation can be identified.

DFT is a powerful tool for mapping out potential reaction pathways. For this compound, this could involve modeling its behavior in various chemical transformations, such as electrophilic substitution on the benzene (B151609) ring or reactions involving the hydroxyl group.

By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a reaction's energy profile can be constructed. This allows for the determination of activation energies, which are key to predicting reaction rates. The geometries of the transition states provide a "snapshot" of the molecule at the peak of the energy barrier, offering mechanistic insights into how bonds are formed and broken.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time.

MD simulations would model the atomic motions of this compound over a period of time, providing a detailed understanding of its flexibility. By tracking the fluctuations in bond lengths, bond angles, and dihedral angles, the rigidity or flexibility of different parts of the molecule can be quantified. This is particularly useful for understanding how the molecule might adapt its shape to fit into a biological receptor or interact with other molecules. The simulations would also reveal the stability of the lowest-energy conformers predicted by quantum mechanical calculations in a dynamic environment.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these effects by explicitly including solvent molecules in the simulation box.

Simulations of this compound in different solvents (e.g., water, ethanol, dimethyl sulfoxide) would reveal how solvent molecules arrange themselves around the solute. This includes the formation of hydrogen bonds between the solvent and the hydroxyl group or the nitrogen atoms of the indazole ring. The radial distribution functions derived from these simulations would quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is critical for understanding solubility and how the solvent might mediate the molecule's reactivity and conformational preferences.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethanol |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, these models can elucidate the key structural motifs and physicochemical properties that govern its interactions with biological targets.

Predictive modeling in the context of SAR and QSAR is a powerful strategy for the structural optimization of lead compounds like this compound. By establishing a mathematical correlation between structural descriptors and biological activity, these models can forecast the activity of novel, yet-to-be-synthesized analogs. This approach significantly reduces the time and resources required for the identification of potent drug candidates.

For the indazole scaffold, SAR studies have revealed that substitutions at various positions on the bicyclic ring system can dramatically influence biological activity. For instance, in a series of indazole arylsulfonamides, it was found that only small groups were well-tolerated at the C5, C6, and C7 positions, with C6 analogs being preferred acs.org. This suggests that the bromo substituent at the C3 position and the methyl group at the N1 position of this compound are likely to play a crucial role in its biological profile.

QSAR models for indazole derivatives often employ a variety of descriptors, including electronic, steric, and hydrophobic parameters. A study on indazole estrogens highlighted that the nature of the substituent at the 3rd position of the indazole nucleus is a key determinant for selectivity towards the β-estrogenic receptor eurekaselect.com. The presence of a polar group at this position was suggested to be beneficial for selectivity eurekaselect.com. These findings can be extrapolated to guide the modification of the 3-bromo group in the target compound for improved activity and selectivity.

The general approach for building a predictive QSAR model for this compound and its analogs would involve the following steps:

Data Set Compilation: A series of analogs with varying substituents at different positions of the indazole ring would be synthesized and their biological activities determined.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, quantum-chemical) would be calculated for each analog.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a QSAR model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously validated using internal and external validation techniques.

Such models can provide a structural framework for designing new inhibitors with enhanced potency. For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have generated steric and electrostatic maps that are instrumental in understanding the variability in the activity of the compounds nih.gov.

The biological activity of a molecule is governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, excretion (ADME), and its ability to interact with the target protein. For this compound, identifying the key physicochemical descriptors is crucial for understanding its mechanism of action and for designing improved analogs.

Several studies on indazole derivatives have identified a range of important physicochemical descriptors:

Hydrophobicity (logP): This descriptor is critical for membrane permeability and binding to hydrophobic pockets in target proteins. QSAR studies on various indazole derivatives have consistently shown the importance of hydrophobicity in determining their biological activity researchgate.net.

Electronic Properties: Descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, as well as electrostatic potential, are crucial for understanding the reactivity and interaction of the molecule with its target. DFT computational studies on novel indazole derivatives have revealed that compounds with a substantial HOMO-LUMO energy gap exhibit interesting electronic properties nih.gov.

Topological and Steric Parameters: Molecular weight, shape indices, and steric parameters (e.g., molar refractivity) are important for determining the fit of the molecule into the binding site of a protein.

A QSAR analysis of 5-aminoindazole derivatives targeting SAH/MTAN-mediated quorum sensing identified five essential descriptors that influence their inhibitory activity distantreader.orgnih.gov. These descriptors likely encompass a combination of electronic, steric, and topological properties.

The following table summarizes some of the key physicochemical descriptors that would be relevant for this compound and their potential influence on its biological activity.

| Descriptor Category | Specific Descriptor | Potential Influence on Biological Activity |

| Electronic | HOMO-LUMO gap | Relates to chemical reactivity and stability. |

| Electrostatic Potential | Governs electrostatic interactions with the target protein. | |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |

| Steric | Molecular Weight | Affects the overall size and fit within the binding pocket. |

| Molar Refractivity | Relates to the volume occupied by the molecule and its polarizability. | |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecule. |

By systematically varying the substituents on the indazole ring of this compound and analyzing the corresponding changes in these descriptors and the resulting biological activity, a comprehensive QSAR model can be developed to guide the design of more potent and selective analogs.

Molecular Docking Investigations for Ligand-Target Recognition Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, molecular docking studies can provide valuable insights into its binding mode with a specific biological target, thereby elucidating the ligand-target recognition mechanism at a molecular level.

The general workflow for a molecular docking investigation of this compound would involve:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a protein database (e.g., Protein Data Bank) or generated through homology modeling.

Preparation of the Ligand: The 3D structure of this compound is generated and its energy is minimized.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor and to predict the most stable binding poses.

Analysis of Binding Interactions: The predicted binding poses are analyzed to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Numerous studies have successfully employed molecular docking to understand the binding mechanisms of indazole derivatives with various protein targets. For instance, docking studies of novel indazole derivatives with the renal cancer receptor (PDB: 6FEW) have identified compounds with high binding energies, suggesting their potential as effective ligands nih.gov. Similarly, molecular docking has been used to study the interaction of indazole derivatives with c-Met, a receptor tyrosine kinase implicated in cancer nih.gov.

In the context of this compound, molecular docking can help to:

Identify the probable binding site on a given target protein.

Predict the binding affinity of the compound for the target.

Elucidate the key amino acid residues involved in the interaction.

Provide a rationale for the observed SAR by correlating the structural features of the ligand with its binding mode.

For example, a hypothetical docking study of this compound into the active site of a kinase might reveal that the hydroxyl group at the 5-position forms a crucial hydrogen bond with a backbone amide of a key residue, while the bromo group at the 3-position occupies a hydrophobic pocket. The methyl group at the N1 position could also contribute to hydrophobic interactions.

The following table illustrates the types of interactions that could be identified through a molecular docking study of this compound with a hypothetical protein target.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| 5-hydroxyl group | Hydrogen bond donor/acceptor | Asp, Glu, Ser, Thr, Asn, Gln |

| 3-bromo group | Halogen bond, hydrophobic interaction | Phe, Tyr, Trp, Leu, Val, Ile |

| N1-methyl group | Hydrophobic interaction | Ala, Val, Leu, Ile |

| Indazole ring system | π-π stacking, hydrophobic interaction | Phe, Tyr, Trp, His |

By providing a detailed picture of the ligand-target interactions, molecular docking serves as a powerful tool for the rational design of novel indazole derivatives with improved affinity and selectivity.

Structure Activity Relationship Sar Derivations for Indazole Scaffolds with Emphasis on Substituent Effects Relevant to 3 Bromo 1 Methyl 1h Indazol 5 Ol

Correlating C3-Halogenation with Structural Features Governing Biological Recognition

The functionalization of the C3 position of the indazole ring is a key strategy in modulating the biological activity of these derivatives. mdpi.com Halogenation, particularly with bromine or chlorine, at this position can significantly influence a compound's interaction with its biological target. For instance, in a series of 2-(4,5-dihydro-1H-imidazol-2-yl)indazoles, a 4-chloro substituent resulted in a compound with a 3076-fold higher affinity for imidazoline (B1206853) I(2) receptors over α(2)-adrenergic receptors, highlighting the impact of halogenation on selectivity. nih.gov

The Influence of N1-Alkylation (Methylation) on Molecular Interactions and Selectivity

Alkylation at the N1 position of the indazole ring is a common modification that can profoundly affect a compound's biological activity and selectivity. nih.gov The development of selective N1-indazole alkylation methods is an active area of research, underscoring the importance of this substitution pattern. nih.gov N1-alkyl indazoles are described as a ubiquitous and privileged motif in medicinal chemistry. nih.gov

Positional Effects of Functional Groups on Indazole System Activity

The combination of a bromo group at C3, a methyl group at N1, and a hydroxyl group at C5, as in 3-Bromo-1-methyl-1H-indazol-5-ol, creates a unique electronic and steric profile. The electron-withdrawing nature of the bromine at C3 can influence the acidity of the N1-proton (in the absence of methylation) and the hydrogen-bonding capability of the C5-hydroxyl group. The N1-methylation prevents tautomerization and fixes the position of the indazole nitrogen, which can be crucial for establishing specific interactions with a receptor. The C5-hydroxyl group, as previously discussed, provides a key hydrogen bonding moiety.

The relative positions of these groups are critical. For instance, moving the hydroxyl group to a different position on the aromatic ring would alter the distance and angle of potential hydrogen bonds with a receptor. Similarly, shifting the bromo substituent could change the molecule's interaction with hydrophobic pockets or other features of the binding site. Structure-activity relationship studies on various indazole-based inhibitors have consistently shown that even minor changes in the substitution pattern can lead to significant differences in potency and selectivity. nih.gov

Rational Design Principles and Scaffold Hopping Strategies for Indazole Derivatives

The development of new indazole-based therapeutic agents often relies on rational design principles and scaffold hopping strategies. researchgate.netresearchgate.net Rational design involves using the known three-dimensional structure of a target protein to design molecules that will bind with high affinity and selectivity. nih.govresearchgate.net This approach has been successfully used to optimize indazole-based inhibitors for various targets, including protein kinases. nih.govucm.es

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core scaffold of a known active compound with a different, but functionally equivalent, core. nih.govrsc.orgnih.govniper.gov.in This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. The indazole scaffold itself is often used as a replacement for other heterocyclic systems, such as indoles, in scaffold hopping approaches. nih.govrsc.org For example, scaffold hopping from an indole (B1671886) to an indazole core has been successfully employed to develop dual inhibitors of MCL-1 and BCL-2. nih.govrsc.org

These strategies are guided by an understanding of the key pharmacophoric features required for biological activity. For indazole derivatives, these features often include a hydrogen bond donor/acceptor, a hydrophobic region, and specific steric attributes determined by the substitution pattern. By systematically modifying the indazole scaffold and its substituents, medicinal chemists can fine-tune the properties of these compounds to achieve the desired therapeutic effect.

Future Research Perspectives and Methodological Advancements

Innovations in Green Chemistry Approaches for Indazole Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds, including the indazole framework. Future research is expected to intensify the focus on developing more environmentally benign methods for producing 3-Bromo-1-methyl-1H-indazol-5-ol and its analogs.

One promising avenue is the expanded use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of indazole derivatives. acs.orgmdpi.com For instance, the one-pot, two-step synthesis of 1-aryl-1H-indazoles from 2-halobenzaldehydes and phenylhydrazines under microwave irradiation highlights the potential for rapid and efficient construction of the indazole core. researchgate.net Future work could adapt these principles to the synthesis of this compound, potentially leading to a more sustainable manufacturing process.

Another key area of innovation is the application of ultrasound-assisted synthesis . Sonochemistry has been demonstrated to be a powerful tool for accelerating chemical reactions, often leading to higher yields and milder reaction conditions. nih.gov Notably, an ultrasound-assisted bromination of indazoles at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been developed, offering a rapid and efficient method for introducing the bromine atom, a key feature of the target molecule. rsc.orgnih.gov This approach avoids the use of toxic and volatile liquid bromine, aligning with green chemistry principles. nih.gov

The development of novel, sustainable catalysts is also a critical research direction. This includes the use of natural, biodegradable catalysts, such as lemon peel powder, which has been used in the ultrasound-assisted synthesis of 1H-indazoles. nih.gov Furthermore, the use of copper oxide nanoparticles supported on activated carbon in green solvents like polyethylene (B3416737) glycol (PEG) for the synthesis of 2H-indazoles represents a move towards heterogeneous catalysis, which simplifies catalyst recovery and reuse. researchgate.netmdpi.com Research into ammonium (B1175870) chloride as a mild, inexpensive, and eco-friendly catalyst for indazole synthesis via grinding protocols also shows promise for scalable and sustainable production. nih.gov

Transition-metal-catalyzed reactions, particularly those involving C-H activation , are also being adapted to greener frameworks. These methods allow for the direct functionalization of the indazole core without the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and waste generation. nih.govgoogle.com

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize reaction conditions, ensure safety, and improve yield and purity, the adoption of Process Analytical Technology (PAT) is becoming indispensable in modern chemical synthesis. katsura-chemical.co.jpibsen.com Future research on the synthesis of this compound will likely incorporate advanced spectroscopic techniques for real-time, in-situ monitoring.

Infrared (IR) spectroscopy , particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for monitoring the progress of a chemical reaction by tracking the disappearance of starting materials and the appearance of intermediates and products based on their characteristic vibrational frequencies. katsura-chemical.co.jpacs.org Probes that can be inserted directly into the reaction vessel allow for continuous data acquisition without the need for sampling. katsura-chemical.co.jp

Raman spectroscopy offers complementary information to IR and is particularly well-suited for monitoring reactions in aqueous media. mdpi.comrsc.org Its ability to provide molecular-level information makes it a valuable tool for understanding reaction mechanisms and identifying transient species. mdpi.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also being adapted for real-time analysis. acs.orgresearchgate.net While traditionally offline techniques, the development of flow-through cells and rapid analysis methods allows for their integration into reaction monitoring workflows. acs.org For instance, online solid-phase extraction coupled with liquid chromatography-mass spectrometry (online SPE-LC-MS) has been used for the high-throughput analysis of indazole-type synthetic cannabinoids. nih.gov

The combination of these spectroscopic techniques provides a comprehensive understanding of the reaction dynamics, enabling precise control over reaction parameters and facilitating the rapid optimization of synthetic routes to compounds like this compound.

Application of Artificial Intelligence and Machine Learning in De Novo Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and chemical synthesis. nih.govxjtlu.edu.cnnih.govmednexus.orgspringernature.com These computational tools can be applied to both the design of novel indazole derivatives and the optimization of their synthetic pathways.

In the realm of de novo drug design , AI algorithms can generate novel molecular structures with desired pharmacological properties. nih.govmednexus.org By learning from vast datasets of known active compounds, these models can propose new indazole-based scaffolds with potentially enhanced activity or improved pharmacokinetic profiles. nih.govnih.gov For example, fragment-based virtual screening combined with bioisosterism strategies has been successfully used to design novel indazole derivatives as potent histone deacetylase (HDAC) inhibitors. nih.gov This approach could be used to design analogs of this compound with tailored biological activities.

Furthermore, ML models can be employed to optimize reaction conditions for the synthesis of indazoles. researchgate.netresearchgate.net By analyzing the relationships between various reaction parameters (e.g., temperature, solvent, catalyst) and the resulting yield and purity, ML algorithms can predict the optimal conditions for a given transformation, thereby reducing the number of experiments required and accelerating the development of efficient synthetic routes. researchgate.net This data-driven approach can be particularly valuable for scaling up the synthesis of this compound.

Exploration of Novel Reaction Pathways for Enhanced Diversification of Indazole Frameworks

To explore the structure-activity relationships of this compound, the development of novel reaction pathways for the diversification of the indazole framework is crucial. Future research will likely focus on methods that allow for the selective functionalization of various positions on the indazole ring.

Transition-metal-catalyzed C-H functionalization is a powerful strategy for introducing a wide range of substituents onto the indazole core. rsc.org Rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes, for instance, provides an efficient, one-step synthesis of substituted N-aryl-2H-indazoles. acs.org Such methods could be adapted to introduce new functional groups to the benzene (B151609) ring of the indazole scaffold.

Cascade reactions , where multiple bond-forming events occur in a single operation, offer an elegant and efficient way to construct complex and diversely functionalized indazoles. acs.org For example, a substrate-dependent selective synthesis of indazole derivatives has been achieved through a cascade reaction of N-nitrosoanilines with diazo compounds. acs.org Another novel approach involves the divergent synthesis of indazole N-oxides via a one-pot cascade reaction of N-nitrosoanilines with diazo compounds and hexafluoroisopropanol (HFIP). rsc.org

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-1-methyl-1H-indazol-5-ol, and how are intermediates characterized?

A common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, brominated indazole derivatives are functionalized via triazole conjugation using CuI as a catalyst in PEG-400/DMF solvent systems. Key steps include:

- Dissolving intermediates like 3-(2-azidoethyl)-5-bromo-1H-indole in a 2:1 PEG-400:DMF mixture .

- Adding stoichiometric CuI (1.0–1.3 equivalents) and alkyne derivatives (e.g., ethynylanisole) under nitrogen .

- Purification via flash column chromatography (70:30 EtOAc:hexanes) yields products with 30–50% efficiency .

Characterization relies on NMR (e.g., δ 8.62 ppm for triazole protons), NMR, and HRMS (e.g., m/z 427.0757 [M+H]) .

Q. How can researchers ensure structural fidelity of this compound derivatives during synthesis?

Q. What safety protocols are critical for handling brominated indazole derivatives?

- Storage : Keep at 0–6°C in airtight containers to prevent degradation .